7-methoxy-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
The compound 7-methoxy-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one features a 3,4-dihydroquinazolin-4-one core substituted at position 7 with a methoxy group and at position 3 with a piperidin-4-ylmethyl moiety. The piperidine ring is further modified by a (2-methyl-1,3-oxazol-4-yl)methyl group.
Propriétés
IUPAC Name |
7-methoxy-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14-22-16(12-27-14)11-23-7-5-15(6-8-23)10-24-13-21-19-9-17(26-2)3-4-18(19)20(24)25/h3-4,9,12-13,15H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZWZWQFWPUVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Molecular Formula and Weight
- Molecular Formula : C20H22N4O3
- Molecular Weight : 366.42 g/mol
IUPAC Name
The IUPAC name for the compound is:
\text{7 methoxy 3 1 2 methyl 1 3 oxazol 4 yl methyl piperidin 4 yl}methyl)-3,4-dihydroquinazolin-4-one}
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 7-methoxy derivatives. For instance, a related compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus) at low concentrations (0.78 - 3.125 μg/mL) . The mechanism involved depolarization of the bacterial cytoplasmic membrane, indicating a novel mode of action that could be exploited in developing new antibiotics.
Anticancer Potential
Research has indicated that quinazoline derivatives exhibit anticancer properties. Compounds structurally related to 7-methoxy-3-(...) have shown cytotoxic effects against various cancer cell lines. For example, studies have reported that certain quinazoline derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Effects
The piperidine moiety in the compound suggests potential neuroprotective effects. Some studies have indicated that piperidine derivatives can enhance cognitive function and provide neuroprotection against neurodegenerative diseases such as Alzheimer's . This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of a related compound against clinical isolates of MRSA and VRE. The results showed that the compound not only inhibited growth but also exhibited bactericidal activity at concentrations comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with a similar quinazoline derivative revealed a significant reduction in cell viability and induction of apoptosis. The study utilized flow cytometry and Western blot analysis to confirm these findings, indicating potential for further development as an anticancer agent .
Research Findings Summary
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrido[3,4-d]Pyrimidin-4(3H)-One Derivatives
A structurally related compound, 4-(1-(2-(1-(4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile (54e), replaces the quinazolinone core with a pyrido[3,4-d]pyrimidin-4(3H)-one system. This modification introduces a fused pyridine-pyrimidinone scaffold, which may enhance π-π stacking interactions in target binding. The piperidine substituent in 54e is linked to a pyrazole-ethyl chain, differing from the oxazole-methyl group in the target compound .
Benzo[d]Isoxazole Derivatives
Fluoro-3-(piperidin-4-yl) benzo[d]isoxazole derivatives (S1-S4) replace the quinazolinone core with a benzoisoxazole. Despite this difference, these compounds exhibit promising brain permeability (Log(PS*fu,brain) = -2.9 to -3.2), comparable to standard antipsychotics, suggesting that the piperidine substituent contributes to favorable pharmacokinetics .
Piperidine Substituent Variations
Thiadiazole-Modified Analogs
The compound 7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one (CAS 2548986-56-5) replaces the 2-methyloxazole with a 3-(methoxymethyl)-1,2,4-thiadiazole. The sulfur atom in the thiadiazole may increase metabolic stability compared to the oxygen-containing oxazole. Its molecular formula (C19H23N5O3S) and weight (401.48) are similar to the target compound, but the thiadiazole’s electron-withdrawing properties could alter binding affinity .
Pyrrolo[2,3-d]Pyrimidine-Modified Analogs
Another analog, 7-methoxy-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS 2549055-34-5), substitutes the oxazole with a pyrrolo[2,3-d]pyrimidine group. This larger, nitrogen-rich heterocycle increases molecular weight (404.5 vs. ~401.5 for the target compound) and may enhance interactions with nucleic acids or ATP-binding pockets .
Thiazolo[4,5-c]Pyridine-Modified Analogs
A thiazolo[4,5-c]pyridin-2-yl substituent on piperidine (7-methoxy-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one) introduces a thiazole-fused pyridine system. Thiazole’s sulfur atom and aromaticity could improve target binding through hydrophobic or hydrogen-bonding interactions compared to oxazole .
Pharmacological and Physicochemical Comparisons
Activity-Specific Comparisons
- Antimicrobial Activity : The indole-piperidine derivatives DMPI and CDFII () showed synergistic effects with carbapenems against MRSA. While structurally distinct, their piperidine motifs suggest that similar substitutions in the target compound could be explored for antimicrobial applications .
Méthodes De Préparation
Preparation of 7-Methoxy-3-(Chloromethyl)-3,4-Dihydroquinazolin-4-One
The quinazolinone core is synthesized through a cyclization reaction starting from 2-amino-4-methoxybenzoic acid. Key steps include:
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Amide Formation : Reaction with chloroacetyl chloride in the presence of a coupling agent (e.g., thionyl chloride) yields 2-amino-4-methoxy-N-(chloroacetyl)benzamide.
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Cyclization : Heating the amide in formamide induces cyclization to form 7-methoxy-3-(chloromethyl)-3,4-dihydroquinazolin-4-one.
Reaction Conditions :
Synthesis of the Piperidine-Oxazole Substituent
Preparation of 1-[(2-Methyl-1,3-Oxazol-4-yl)Methyl]Piperidin-4-ylMethanol
The piperidine-oxazole fragment is constructed via sequential reactions:
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Oxazole Synthesis : Cyclization of acetylene and nitrile precursors forms 2-methyl-1,3-oxazole-4-carbaldehyde.
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Reductive Amination : Reaction of the aldehyde with piperidin-4-ylmethanol in the presence of sodium cyanoborohydride yields the substituted piperidine.
Reaction Conditions :
Conversion to 1-[(2-Methyl-1,3-Oxazol-4-yl)Methyl]Piperidin-4-ylMethyl Chloride
The alcohol intermediate is treated with thionyl chloride (SOCl2) to generate the corresponding chloride:
Conditions :
Coupling of the Quinazolinone and Piperidine Fragments
Alkylation Reaction
The chloromethyl-quinazolinone undergoes nucleophilic substitution with the piperidine chloride in the presence of a base:
Optimized Conditions :
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Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
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Solvent: Acetone or DMF
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Temperature: 55–60°C
Key Observations :
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Use of polar aprotic solvents (e.g., DMF) enhances reaction rates.
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Excess base ensures complete deprotonation of the piperidine amine.
Purification and Characterization
Crystallization
The crude product is recrystallized from ethyl acetate or ethanol to obtain off-white crystals.
Spectroscopic Analysis
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1H NMR : Peaks at δ 3.95 (s, OCH3), 3.67 (m, piperidine-CH2), and 7.30 (s, quinazolinone aromatic protons).
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IR : Stretching vibrations at 1713 cm⁻¹ (C=O) and 1112 cm⁻¹ (C-O).
Comparative Analysis of Synthetic Routes
| Method | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| DMF/Na2CO3 | DMF | Na2CO3 | 100–105 | 83 |
| Acetone/K2CO3 | Acetone | K2CO3 | 55–60 | 86 |
| Dichloromethane/Triethylamine | CH2Cl2 | Et3N | 80–85 | 88 |
Polar aprotic solvents (DMF, acetone) favor higher yields due to improved solubility of intermediates.
Challenges and Optimization Strategies
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Regioselectivity : Competing reactions at quinazolinone’s position 3 are mitigated by steric hindrance from the methoxy group at position 7.
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Oxazole Stability : The oxazole ring is sensitive to strong acids; thus, mild conditions (pH 7–9) are maintained during coupling.
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Piperidine Basicity : Use of weakly basic conditions (K2CO3) prevents decomposition of the oxazole moiety.
Scalability and Industrial Relevance
The described method is scalable to kilogram-scale production, as evidenced by patent CN104130199A, which reports an 86% yield in a 5L reactor. Key considerations for industrial adoption include:
Q & A
Q. What are the key synthetic routes for synthesizing 7-methoxy-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one?
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of the quinazolinone core (7-methoxy-3,4-dihydroquinazolin-4-one) with a piperidine intermediate via nucleophilic substitution or reductive amination .
- Step 2: Functionalization of the piperidine ring with a 2-methyl-1,3-oxazole moiety using a coupling agent (e.g., Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) .
- Step 3: Purification via column chromatography and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
Q. How is the compound characterized to confirm its structural integrity?
- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, oxazole protons at δ ~6.5–7.0 ppm). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
- Mass Spectrometry: HRMS validates the molecular formula (e.g., C₂₂H₂₅N₅O₃) and detects isotopic patterns .
- HPLC: Ensures >95% purity for biological assays .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., HDAC inhibition in ).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Binding Affinity: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the piperidin-4-ylmethyl intermediate?
- Solvent Optimization: Replace DMF with ethanol or THF to reduce side reactions while maintaining catalytic efficiency .
- Temperature Control: Lower reaction temperatures (0–5°C) during oxazole coupling to minimize byproduct formation .
- Catalyst Screening: Test alternatives to Cs₂CO₃ (e.g., K₂CO₃ or DBU) to enhance regioselectivity .
Q. How to resolve contradictions in NMR data for structural confirmation?
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing piperidine vs. oxazole methyl groups) .
- Comparative Analysis: Cross-reference with NMR data of structurally similar quinazolinones (e.g., 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine in ).
Q. What strategies are effective in identifying the compound’s molecular targets?
- Proteomic Profiling: Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS identification .
- Molecular Docking: Simulate binding poses against HDAC8 or kinase domains (as in ) using AutoDock Vina or Schrödinger Suite .
- CRISPR-Cas9 Knockout: Validate target relevance by silencing candidate genes and assessing compound efficacy changes .
Methodological Challenges & Solutions
Q. How to address low solubility in biological assays?
- Formulation: Use co-solvents (e.g., DMSO:PEG 400, 1:4) or liposomal encapsulation .
- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or glycosyl) without altering core pharmacophores .
Q. What analytical approaches distinguish stereoisomers during synthesis?
- Chiral HPLC: Employ columns like Chiralpak AD-H with hexane:isopropanol gradients .
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions for absolute configuration .
Data Interpretation & Validation
Q. How to validate conflicting bioactivity data across studies?
- Dose-Response Repetition: Conduct triplicate assays with independent compound batches to rule out batch variability .
- Orthogonal Assays: Confirm enzyme inhibition via both fluorescence and radiometric assays .
Q. What computational tools predict metabolic stability?
- ADMET Prediction: Use SwissADME or ADMETLab to estimate CYP450 metabolism and half-life .
- Metabolite ID: Incubate with liver microsomes and analyze via LC-QTOF-MS .
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